RNase L Activation Potency: C31H36FNO2 IC50 of 2.30 nM Compared to Reference Modulators
C31H36FNO2 activates the 2-5A-dependent ribonuclease (RNase L), with an IC50 of 2.30 nM determined by inhibition of protein synthesis in mouse L cell extracts [1]. This nanomolar potency places C31H36FNO2 among the most potent small-molecule RNase L activators reported, though direct head-to-head comparisons with other activators in the same assay system are not available. Class-level inference suggests that this potency may confer advantages in experimental settings requiring robust RNase L pathway activation at low compound concentrations.
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Class reference: typical RNase L activators exhibit IC50 values in the nanomolar to micromolar range |
| Quantified Difference | C31H36FNO2 falls within the most potent tier of reported activators |
| Conditions | Mouse L cell extract protein synthesis inhibition assay |
Why This Matters
The low nanomolar IC50 enables robust RNase L pathway modulation at minimal compound concentrations, reducing off-target and cytotoxicity concerns in cell-based assays.
- [1] BindingDB. Affinity Data for 2-5A-dependent ribonuclease (RNase L) activation. BindingDB entry BDBM50025002. Accessed April 2026. View Source
